2,6-Dimethoxynaphthalene
Overview
Description
2,6-Dimethoxynaphthalene: is an organic compound with the molecular formula C12H12O2 . It is a derivative of naphthalene, where two methoxy groups are attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxynaphthalene can be synthesized through various methods. One common method involves the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-naphthalenedicarboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert it to 2,6-dimethylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Dimethylnaphthalene.
Substitution: this compound-4-sulfonic acid.
Scientific Research Applications
2,6-Dimethoxynaphthalene is widely used in scientific research due to its versatile properties:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It is used in the development of high-performance polymers and liquid crystalline materials.
Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxynaphthalene involves its interaction with various molecular targetsThe pathways involved include electrophilic aromatic substitution mechanisms .
Comparison with Similar Compounds
2,6-Dimethylnaphthalene: Used for the preparation of 2,6-naphthalenedicarboxylic acid.
2,7-Dimethoxynaphthalene: Used in the synthesis of peri-aroylnaphthalene compounds.
2,6-Dihydroxynaphthalene: A precursor for various organic syntheses
Uniqueness: 2,6-Dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its methoxy groups enhance its solubility in organic solvents and its reactivity towards electrophilic aromatic substitution, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,6-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDVDYNDXGFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203340 | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-55-5 | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. Key spectroscopic data include characteristic peaks in the 1H NMR spectrum, specifically the -CH2-O-CO- methylene group []. Additionally, variations in the 1590 and 1380 cm-1 bands in the Raman spectrum are observed compared to unsubstituted single wall carbon nanotubes when this compound is covalently attached [].
A: this compound serves as a building block for naphthol-based macrocyclic arenes called prism[n]arenes. These macrocycles demonstrate promising guest-binding abilities, similar to their phenol-based counterparts, making them potentially valuable tools in supramolecular chemistry [].
A: this compound forms orange-colored 1:1 cocrystals with pyromellitic diimide []. The crystal structures reveal vertical stacks of alternating this compound and pyromellitic diimide molecules. This arrangement is stabilized by π-π interactions between the electron-rich this compound and electron-deficient pyromellitic diimide units, as well as by hydrogen bonding between adjacent stacks [].
A: this compound acts as an electron donor in charge-transfer complexes with various electron acceptors. For example, it forms a charge-transfer complex with single-wall carbon nanotubes functionalized with viologen units. This interaction is confirmed by optical spectroscopy and leads to the formation of a charge-separated state upon photoexcitation []. Additionally, this compound forms a charge-transfer complex with 3,6-diiodopyromellitic diimide, resulting in solvent-free co-crystals with a 2:1 stoichiometry of this compound to diiodopyromellitic diimide [].
A: When used as a binary additive with 1,8-diiodooctane (DIO) in PBDB-T:TTC8-O1-4F-based organic solar cells, this compound helps optimize the active layer morphology []. While DIO promotes ordered packing of the acceptor (TTC8-O1-4F), this compound prevents excessive aggregation of both donor and acceptor materials, leading to improved phase separation and crystallite size, ultimately enhancing device performance [].
A: Research has elucidated the protonation and sulphonation mechanisms of this compound []. This research led to the successful synthesis and characterization of sodium and barium salts of this compound-4-monosulphonic acid and this compound-4,7-disulphonic acid [].
A: this compound serves as a precursor to monomers used in the synthesis of proton exchange membranes. For instance, it is used to create 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene, which is then polymerized and further modified to obtain sulfonated naphthalene-based poly(arylene ether ketone) copolymers. These copolymers demonstrate potential for application in fuel cells due to their high proton conductivity and low methanol permeability [, ].
A: Yes, a novel MOF called Cu2(DTPD) (ZJU-12) utilizes a this compound-containing linker []. The linker, H4DTPD (5,5′-(this compound-1,5-diyl)diisophthalic acid), contributes to the MOF's structure and properties. ZJU-12 exhibits a high surface area and shows promise for acetylene and carbon dioxide storage applications [].
A: Yes, this compound can be electrochemically polymerized to yield fluorescent poly(this compound). This polymer shows potential for the sensitive detection of imidacloprid pesticide [].
A: Early investigations on this compound focused on its mass spectrometry behavior, revealing fragmentation patterns initiated by the cleavage of an O-CH3 bond []. Over time, research explored its use in various applications, including its role as a building block in supramolecular chemistry, a component in organic solar cells, a precursor for proton exchange membranes, and a ligand in MOFs, highlighting the versatility of this compound [, , , , ].
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